![molecular formula C9H17NO2 B1612567 1-Isopropylpiperidine-3-carboxylic acid CAS No. 762180-94-9](/img/structure/B1612567.png)
1-Isopropylpiperidine-3-carboxylic acid
Overview
Description
1-Isopropylpiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 1-Isopropylpiperidine-3-carboxylic acid is C9H17NO2. The SMILES string representation is O=C(O)C1CN(CCC1)C©C .Physical And Chemical Properties Analysis
1-Isopropylpiperidine-3-carboxylic acid is a solid . Its molecular weight is 171.24 g/mol. The compound’s empirical formula is C9H17NO2 .Scientific Research Applications
Pharmaceutical Drug Synthesis
1-Isopropylpiperidine-3-carboxylic acid: is a valuable building block in the synthesis of various pharmaceutical drugs. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system. The isopropyl group can enhance lipophilicity, potentially improving drug absorption and membrane permeability .
Bioactive Material Research
Researchers are exploring the use of 1-Isopropylpiperidine-3-carboxylic acid in the design of bioactive materials. These materials could have applications in tissue engineering or as part of drug delivery systems that respond to physiological conditions .
Organic Synthesis Methodology
In organic chemistry, this compound serves as a substrate for developing new synthetic methodologies. Its reactivity can be harnessed to create complex molecules through cyclization, annulation, and multicomponent reactions, which are fundamental in constructing cyclic and polycyclic structures .
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Isopropylpiperidine-3-carboxylic acid, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-propan-2-ylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-3-4-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUIWLLLKIAQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585599 | |
Record name | 1-(Propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpiperidine-3-carboxylic acid | |
CAS RN |
762180-94-9 | |
Record name | 1-(Propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.